2-Methyl-5-phenylfuran

Organic Synthesis Green Chemistry Heterocycle Construction

2‑Methyl‑5‑phenylfuran is a 2,5‑disubstituted furan heterocycle (C₁₁H₁₀O, MW 158.20 g mol⁻¹) carrying a methyl group at position 2 and a phenyl ring at position 5. Its electron‑rich furan core, locked s‑cis diene conformation, and moderate lipophilicity (XLogP3 = 3.0) underpin its utility as a versatile building block in medicinal chemistry, materials science, and agrochemical synthesis.

Molecular Formula C11H10O
Molecular Weight 158.20 g/mol
CAS No. 34721-89-6
Cat. No. B12895050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-phenylfuran
CAS34721-89-6
Molecular FormulaC11H10O
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C2=CC=CC=C2
InChIInChI=1S/C11H10O/c1-9-7-8-11(12-9)10-5-3-2-4-6-10/h2-8H,1H3
InChIKeyPQYQNYWJAXBMEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2‑Methyl‑5‑phenylfuran (CAS 34721‑89‑6): Core Structural and Physicochemical Baseline for Procurement Decisions


2‑Methyl‑5‑phenylfuran is a 2,5‑disubstituted furan heterocycle (C₁₁H₁₀O, MW 158.20 g mol⁻¹) carrying a methyl group at position 2 and a phenyl ring at position 5 [1]. Its electron‑rich furan core, locked s‑cis diene conformation, and moderate lipophilicity (XLogP3 = 3.0) underpin its utility as a versatile building block in medicinal chemistry, materials science, and agrochemical synthesis [1]. The compound is a solid at ambient temperature (mp 42 °C) with a predicted boiling point of 229.5 °C and density of 1.028 g cm⁻³, properties that distinguish it from both lighter mono‑substituted furans and heavier diaryl analogs .

Why Generic Furan Substitution Fails: Quantifiable Performance Gaps Between 2‑Methyl‑5‑phenylfuran and Its Closest Analogs


The unsymmetrical 2‑methyl‑5‑phenyl substitution pattern on the furan ring creates a reactivity profile that cannot be reproduced by symmetrical analogs such as 2,5‑dimethylfuran or 2,5‑diphenylfuran, or by mono‑substituted furans like 2‑methylfuran or 2‑phenylfuran. Critically, the electronic push‑pull character imparted by the electron‑donating methyl group and the electron‑withdrawing/moderating phenyl group alters cycloaddition regioselectivity, electrochemical oxidation pathways, and thermodynamic stability in measurable ways [1][2]. Substituting a generic furan building block without accounting for these quantifiable differences frequently leads to diverted reaction outcomes, lower isolated yields, or unanticipated physicochemical behavior—all of which are documented below with explicit comparator data.

2‑Methyl‑5‑phenylfuran: Quantitative Evidence of Differentiation from Competing Furan Building Blocks


Paal‑Knorr Furan Synthesis Yield in Deep Eutectic Solvent: 2‑Methyl‑5‑phenylfuran vs. 2,5‑Diphenylfuran

Under identical Paal‑Knorr cyclization conditions using a choline chloride/urea deep eutectic solvent at mild temperature without added Brønsted or Lewis acid catalyst, 2‑methyl‑5‑phenylfuran was obtained in ~96% isolated yield. The symmetrical 2,5‑diphenylfuran gave a marginally higher ~97% yield, whereas 2,5‑dimethylfuran yielded only ~57% under the same protocol [1]. This demonstrates that the mixed methyl/phenyl substitution achieves a near‑optimal balance of reactivity and stability for this transformation, substantially outperforming the dialkyl analog and nearly matching the diaryl congener while offering a lower molecular weight and distinct substitution handle.

Organic Synthesis Green Chemistry Heterocycle Construction

Anodic Methoxylation Regioselectivity: 2‑Phenyl‑5‑methylfuran vs. 2‑Phenylfuran and 2‑(4‑Nitrophenyl)furan

Electrochemical methoxylation of 2‑phenylfuran proceeded anomalously to give 5‑methoxy‑2‑phenylfuran, while 2‑(4‑nitrophenyl)furan gave 5‑methoxy‑2‑(4‑nitrophenyl)furan via an ECNECB mechanism. In contrast, 2‑phenyl‑5‑methylfuran (synonym for the target compound) behaved normally, affording the expected 2,5‑dimethoxy‑2,5‑dihydrofuran derivative without the anomalous rearrangement pathway [1]. This mechanistic divergence means that users requiring predictable anodic functionalization must avoid the mono‑aryl furans that are prone to the anomalous pathway.

Electroorganic Synthesis Reaction Mechanism Regioselectivity

Exclusive 2,3‑Bond Cycloaddition with Nitrosocarbonylbenzene: Regiochemical Fidelity Absent in Symmetrical Furans

When reacted with nitrosocarbonylbenzene, the unsymmetrical 2‑methyl‑5‑phenylfuran adds exclusively across the 2,3‑double bond, yielding the dioxazine (17) and subsequently the dioxazole (15) as a single regioisomer [1]. Symmetrical 2,5‑disubstituted furans such as 2,5‑dimethylfuran cannot exhibit this type of regiochemical differentiation, making the target compound the preferred scaffold when a defined regioisomeric outcome is required.

Cycloaddition Chemistry Regioselectivity Heterocycle Functionalization

Thermodynamic Stability: Enthalpy of Combustion and Sublimation vs. 2‑Methylfuran and 2‑Phenylfuran

Experimentally determined thermodynamic parameters for 2‑methyl‑5‑phenylfuran include an enthalpy of combustion of −5681.2 ± 2.6 kJ mol⁻¹, an enthalpy of formation (condensed) of −469.8 ± 2.6 kJ mol⁻¹, and an enthalpy of sublimation of 132.7 ± 3.1 kJ mol⁻¹ . These values reflect the combined stabilizing influence of the phenyl π‑system and the methyl inductive effect on the furan core. While direct calorimetric data for the exact comparator set are not available from a single study, class‑level data for 2‑methylfuran (ΔcH° ≈ −3060 kJ mol⁻¹) and furan (ΔcH° ≈ −2088 kJ mol⁻¹) confirm that the phenyl‑bearing target compound possesses substantially higher total combustion energy, consistent with its greater aromatic stabilization and higher molecular weight [1].

Thermochemistry Process Safety Physical Organic Chemistry

Computed Lipophilicity and Polar Surface Area Differentiate 2‑Methyl‑5‑phenylfuran from Common Furan Building Blocks

The computed XLogP3 value of 2‑methyl‑5‑phenylfuran is 3.0, with a topological polar surface area (TPSA) of 13.1 Ų [1]. For comparison, 2‑methylfuran has an XLogP3 of approximately 1.3 and a TPSA of 13.1 Ų, while 2‑phenylfuran has an XLogP3 of approximately 3.2 and a TPSA of 13.1 Ų. 2,5‑Diphenylfuran reaches an XLogP3 near 5.0. The target compound thus occupies a strategically valuable intermediate lipophilicity range—more membrane‑permeable than the mono‑methyl analog yet less greasy than the diaryl congener—while retaining the identical minimal TPSA favorable for blood‑brain barrier penetration in CNS drug discovery programs.

Medicinal Chemistry ADME Prediction Lead Optimization

Melting Point and Physical State: Practical Handling Advantage Over Lower‑Melting Furan Analogs

2‑Methyl‑5‑phenylfuran is a crystalline solid with an experimentally reported melting point of 42 °C . In contrast, 2‑methylfuran is a liquid (mp −88.7 °C, bp 63‑66 °C) and 2‑phenylfuran is also a liquid at ambient temperature. The solid physical state of the target compound at standard laboratory temperatures (20‑25 °C) simplifies weighing accuracy, reduces volatile losses during storage, and lowers the vapor pressure—all practical benefits for quantitative experimentation and long‑term inventory management.

Compound Handling Storage Stability Formulation

Optimal Procurement Scenarios for 2‑Methyl‑5‑phenylfuran Based on Verifiable Differentiation Evidence


Green Paal‑Knorr Furan Synthesis Requiring High Yield Under Mild, Catalyst‑Free Conditions

For synthetic groups pursuing sustainable Paal‑Knorr furan formation in deep eutectic solvents, 2‑methyl‑5‑phenylfuran delivers an ~96% isolated yield without added acid catalysts, outperforming 2,5‑dimethylfuran by 39 percentage points under identical conditions [1]. This yield advantage directly reduces feedstock costs and purification burden at scale.

Electrochemical Functionalization Where Predictable Normal Methoxylation Is Mandatory

In electroorganic synthetic schemes requiring reliable anodic dimethoxylation to the 2,5‑dimethoxy‑2,5‑dihydrofuran derivative, 2‑methyl‑5‑phenylfuran follows the normal pathway, unlike 2‑phenylfuran and 2‑(4‑nitrophenyl)furan which undergo anomalous rearrangement to 5‑methoxy products [1]. This mechanistic predictability is critical for avoiding yield‑eroding side reactions in multistep sequences.

Regioselective Cycloaddition for Defined Heterocyclic Architectures

When a single regioisomeric cycloadduct is required from nitrosocarbonyl [4+2] chemistry, the exclusive 2,3‑bond addition of 2‑methyl‑5‑phenylfuran provides a regio‑outcome that symmetrical furans cannot achieve [1]. This makes the compound an essential building block for medicinal chemists constructing complex polycyclic scaffolds with precise substitution patterns.

Fragment‑Based Drug Design Requiring Intermediate Lipophilicity (XLogP3 ~3.0)

In fragment library construction, the XLogP3 of 3.0 and minimal TPSA of 13.1 Ų position 2‑methyl‑5‑phenylfuran as a balanced lipophilic fragment—more drug‑like than the highly lipophilic 2,5‑diphenylfuran (XLogP3 ~5.0) and more membrane‑permeable than 2‑methylfuran (XLogP3 ~1.3) [1]. This intermediate profile supports CNS drug discovery programs where both permeability and solubility are constrained.

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